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Abstract
This technical guide provides a comprehensive overview of the chemical and biological

properties of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol. Due to the limited availability of

extensive research data on this specific molecule, this document synthesizes known

information and draws parallels with structurally related compounds to offer insights into its

potential characteristics and activities. This guide includes tabulated physicochemical data,

hypothetical experimental protocols for synthesis and biological evaluation, and visualizations

of relevant chemical and biological pathways to support further research and development

efforts.

Introduction
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, a diarylpropane derivative, belongs to a

class of compounds that are of significant interest in medicinal chemistry. Phenolic compounds

are well-known for their diverse biological activities, including antioxidant, anti-inflammatory,
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and anticancer properties.[1][2] The structural motif of a 1,3-diarylpropane, combined with a

phenolic hydroxyl group, suggests potential for various pharmacological applications. This

document aims to consolidate the available information on 2-(3-Hydroxy-1-phenylpropyl)-4-
methylphenol and provide a foundational resource for researchers.

Chemical Properties
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is identified by the CAS Number 851789-43-

0.[3][4][5] It is also known by its systematic IUPAC name and various synonyms.[3] The

fundamental chemical and physical properties are summarized in the tables below. It is

important to note that while some physical properties are available from chemical suppliers,

extensive experimental data is not widely published.

Table 1: Compound Identification
Identifier Value Reference

IUPAC Name
2-(3-hydroxy-1-

phenylpropyl)-4-methylphenol
[3]

CAS Number 851789-43-0 [3][4][5]

Molecular Formula C₁₆H₁₈O₂ [3]

Molecular Weight 242.32 g/mol [3]

Synonyms

3-(2-Hydroxy-5-

methylphenyl)-3-

phenylpropan-1-ol, 3-(2-

Hydroxy-5-methylphenyl)-3-

phenylpropanol

[3]

SMILES
Cc1ccc(O)c(c1)C(CCO)c2cccc

c2
[3]

Table 2: Physicochemical Properties
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Property Value Reference

Density 1.0 ± 0.1 g/cm³ [4]

Boiling Point 354.7 ± 21.0 °C at 760 mmHg [4]

Purity (Typical) >95% (HPLC) [3][4][5]

Storage +5°C [3]

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 2-(3-Hydroxy-1-
phenylpropyl)-4-methylphenol are not readily available in published literature. However,

based on the synthesis of structurally similar diarylpropanes and related phenolic compounds,

the following hypothetical protocols are provided as a guide for researchers.[6][7][8]

Proposed Synthesis via Grignard Reaction and
Reduction
This proposed multi-step synthesis is based on common organic chemistry reactions for

creating carbon-carbon bonds and modifying functional groups.

Step 1: Synthesis of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropenoic acid

Combine 2-hydroxy-5-methylbenzaldehyde and phenylacetic acid in a round-bottom flask.

Add acetic anhydride and triethylamine as a catalyst.

Heat the mixture under reflux for 4-6 hours.

Cool the reaction mixture and pour it into ice-water.

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to

yield the propenoic acid derivative.

Step 2: Reduction to 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
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Dissolve the propenoic acid derivative from Step 1 in anhydrous tetrahydrofuran (THF) in a

flask under an inert atmosphere (e.g., nitrogen or argon).

Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the

flask while maintaining the temperature at 0°C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-18 hours.

Quench the reaction carefully by the dropwise addition of water, followed by a 15% sodium

hydroxide solution, and then more water.

Filter the resulting mixture to remove inorganic salts.

Extract the filtrate with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to obtain pure 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

Proposed Synthesis Workflow

2-hydroxy-5-methylbenzaldehyde +
Phenylacetic acid

3-(2-hydroxy-5-methylphenyl)
-3-phenylpropenoic acid

Acetic anhydride,
Triethylamine, Reflux

2-(3-Hydroxy-1-phenylpropyl)
-4-methylphenol

1. LiAlH4, THF
2. H2O quench
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Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

In Vitro Antioxidant Activity Assay (DPPH Radical
Scavenging)
This protocol is a standard method for evaluating the antioxidant potential of phenolic

compounds.[1]

Prepare a stock solution of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in methanol.

Create a series of dilutions of the stock solution to obtain a range of concentrations.

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

In a 96-well plate, add a specific volume of each compound dilution to the wells.

Add the DPPH solution to each well to initiate the reaction.

Include a control group with methanol and the DPPH solution.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance of each well at 517 nm using a microplate reader.

Calculate the percentage of DPPH radical scavenging activity for each concentration.

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50%

of the DPPH radicals.

Potential Biological Activity and Signaling Pathways
While specific biological activities for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol are not

documented, its structural similarity to other phenolic compounds suggests potential

involvement in various cellular signaling pathways. For instance, many phenolic compounds

exert their effects by modulating pathways related to oxidative stress and inflammation.
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A plausible mechanism of action could involve the inhibition of pro-inflammatory pathways,

such as the NF-κB signaling cascade. In an unstimulated cell, NF-κB is sequestered in the

cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., cytokines or

reactive oxygen species), the IκK complex phosphorylates IκB, leading to its ubiquitination and

subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus

and activate the transcription of pro-inflammatory genes. Phenolic compounds may interfere

with this pathway at multiple points, such as by scavenging reactive oxygen species that act as

upstream signals or by directly inhibiting the activity of the IκK complex.
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Hypothetical Signaling Pathway Inhibition
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Caption: Hypothetical inhibition of the NF-κB signaling pathway.
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Conclusion and Future Directions
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a compound with potential for further

investigation based on its chemical structure. The lack of extensive published data presents an

opportunity for novel research. Future studies should focus on:

Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic

route and fully characterizing the compound using modern analytical techniques (NMR,

Mass Spectrometry, X-ray crystallography).

Comprehensive Biological Screening: Evaluating its activity in a broad range of in vitro

assays to identify potential therapeutic targets. This could include antioxidant, anti-

inflammatory, anticancer, and antimicrobial screens.

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic

studies should be conducted to elucidate the specific molecular targets and signaling

pathways involved.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the

compound to understand the relationship between its chemical structure and biological

activity, which can guide the development of more potent and selective derivatives.

This technical guide serves as a starting point for researchers interested in exploring the

chemical and biological properties of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol. The

provided information and hypothetical protocols are intended to facilitate the design of future

experiments and contribute to the advancement of research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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